

# An Analysis of 1-Chloro-3-methylbutane: Molecular Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-3-methylbutane

Cat. No.: B093926

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This document provides a concise summary of the fundamental molecular properties of **1-chloro-3-methylbutane**, a halogenated alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design and computational modeling.

## Molecular Formula and Weight

The empirical and molecular formula for **1-chloro-3-methylbutane** has been determined through elemental analysis and mass spectrometry. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data. These core properties are summarized below.

Identifier	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Cl	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	106.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Alternate Names	Isoamyl chloride, Isopentyl chloride	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Registry Number	107-84-6	<a href="#">[2]</a> <a href="#">[3]</a>

## Structural Information

To understand its chemical reactivity and physical properties, it is essential to consider the structure of **1-chloro-3-methylbutane**. The molecule consists of a four-carbon butane chain with a chlorine atom attached to the first carbon and a methyl group attached to the third carbon.

A simplified two-dimensional representation of the molecular structure is provided below using the DOT language to illustrate the connectivity of the atoms.

Caption: 2D graph of atomic connectivity in **1-chloro-3-methylbutane**.

Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental molecular formula and weight, which are established reference data.

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## References

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### Contact

Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)